4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide
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Overview
Description
4-Methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target molecule, in this case, Lm-PTR1 . The compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy . This interaction results in changes in the target molecule that lead to the compound’s antileishmanial and antimalarial activities .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition It is known that the compound has potent antileishmanial and antimalarial activities , suggesting that it disrupts essential biochemical processes in these organisms.
Result of Action
The compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiazole moieties. One common approach is the condensation of 1-methyl-1H-pyrazol-5-ylamine with appropriate halides or carboxylic acids under controlled conditions. The thiazole ring can be formed through cyclization reactions involving thiourea derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrazoles and thiazoles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial activities. The compound's ability to inhibit the growth of parasites makes it a candidate for developing new antiparasitic drugs.
Biology: Research has explored its effects on various biological pathways, including its role in modulating enzyme activities and gene expression.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse pharmacological effects.
Uniqueness: 4-Methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide stands out due to its specific substitution pattern and the presence of both pyrazole and thiazole rings, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-7-11-5-12(8-16-6-11)13-3-4-19-20(13)2/h3-6,8-9H,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJKSXHZRWTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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